Telratolimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Telratolimod is a synthetic TLR9 (Toll-like receptor 9) agonist. TLRs are proteins on the surface of immune cells that recognize specific molecules associated with pathogens or damaged cells. By activating TLR9, telratolimod is believed to trigger a cascade of immune responses, including:

- Increased production of inflammatory cytokines: These signaling molecules help activate and recruit immune cells to the tumor site [].

- Enhanced antigen presentation: This process allows immune cells to recognize and target cancer cells more effectively [].

- Activation of cytotoxic T lymphocytes (CTLs): These specialized immune cells can directly kill tumor cells [].

Research Applications

Telratolimod is being investigated in clinical trials for the treatment of various cancers, including:

Telratolimod is a synthetic compound that acts as an agonist for Toll-like receptor 7 and Toll-like receptor 8, which are critical components of the innate immune system. These receptors are located on the surface of immune cells and play a significant role in recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). By activating these receptors, telratolimod triggers a series of immune responses aimed at enhancing the body's ability to combat cancer and infections . The compound is also known by its developmental names, MEDI9197 and 3M-052, and is currently being investigated in clinical trials for its potential therapeutic applications in various cancers .

Telratolimod's antitumor activity is attributed to its ability to activate TLR7 and TLR8. These receptors are expressed on immune cells like dendritic cells []. Upon binding to telratolimod, TLR7/8 trigger a cascade of events leading to the production of pro-inflammatory cytokines, including interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α) [, ]. These cytokines activate various immune cells, including cytotoxic T-lymphocytes (CTLs) and B-lymphocytes, which can then recognize and destroy tumor cells [].

Studies in animal models suggest that intratumoral administration of teltratolimod reduces tumor growth and increases metastasis-free survival []. It may also enhance the effectiveness of other immunotherapies, such as anti-PD-1 antibodies [].

Telratolimod exhibits significant biological activity through its action on Toll-like receptors 7 and 8. Upon activation, these receptors stimulate immune cells such as dendritic cells and macrophages to produce pro-inflammatory cytokines, enhancing the immune response against tumors . Studies have shown that telratolimod can reduce tumor growth and increase metastasis-free survival in animal models, suggesting its potential as an immunotherapeutic agent . Additionally, it may enhance the efficacy of other immunotherapies, such as anti-PD-1 antibodies, by promoting a more robust immune response.

Telratolimod is primarily being investigated for its applications in cancer immunotherapy. Its ability to activate Toll-like receptors makes it a candidate for enhancing antitumor immunity through the recruitment and activation of various immune cells . Clinical trials are underway to evaluate its effectiveness in treating different types of cancers, including melanoma and other solid tumors . Furthermore, its potential use as an adjuvant in vaccines is being explored due to its immunostimulatory properties .

Studies have demonstrated that telratolimod interacts with various immune cells within the tumor microenvironment. For instance, when loaded into adipocytes, telratolimod enhances the recruitment of macrophages and promotes their polarization towards the M1 phenotype, which is associated with antitumor activity . This mechanism suggests that telratolimod not only stimulates direct immune responses but also modifies the tumor microenvironment to favor an immune-mediated attack on cancer cells.

Several compounds share similarities with telratolimod in terms of their mechanism of action as Toll-like receptor agonists. Below is a comparison highlighting their uniqueness:

| Compound Name | TLR Target(s) | Unique Features |

|---|---|---|

| Telratolimod | TLR7, TLR8 | Lipid-conjugated for enhanced delivery; strong antitumor effects. |

| Resiquimod | TLR7 | Topical application; used primarily for skin cancers. |

| Imiquimod | TLR7 | Approved for superficial basal cell carcinoma; acts topically. |

| CpG Oligodeoxynucleotides | TLR9 | Potent inducer of Th1 responses; used in vaccine adjuvants. |

| Monophosphoryl lipid A | TLR4 | Used in vaccine formulations; enhances Th1-type immunity. |

Telratolimod's unique lipid conjugation allows for targeted delivery within tumors, setting it apart from other compounds that may lack such specificity or delivery mechanisms .

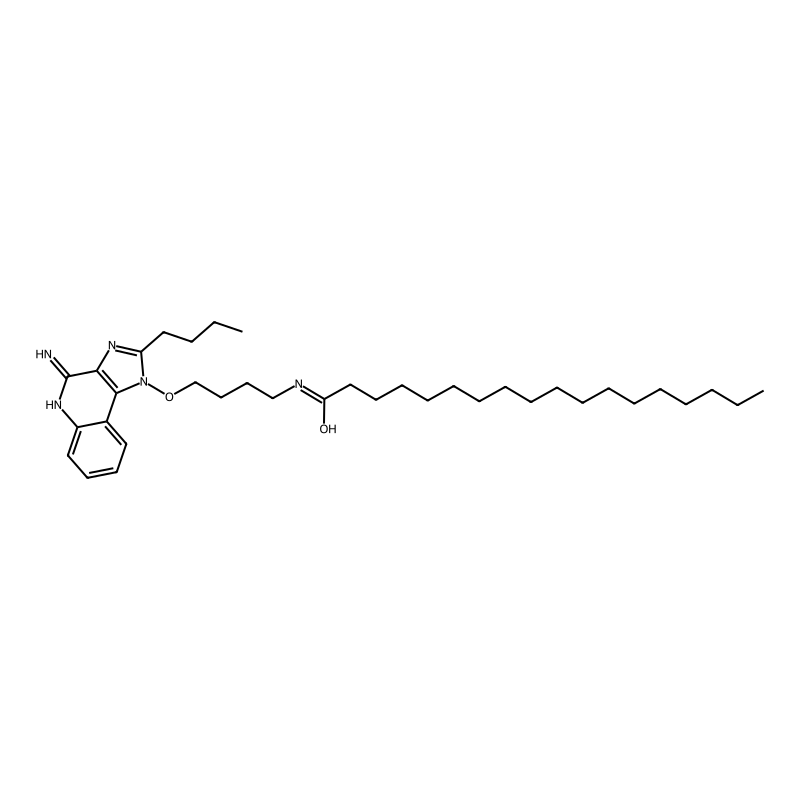

Telratolimod, chemically known as N-{4-[(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy]butyl}octadecanamide, is a complex imidazoquinoline derivative with a distinctive lipid chain that contributes to its unique physicochemical properties [1] [4]. The synthesis of this compound follows a multi-step organic chemistry approach that requires precise reaction conditions and careful monitoring to ensure high-quality product formation [3] [12].

The synthetic pathway for telratolimod begins with the formation of the quinoline core structure, which serves as the foundation for subsequent modifications [3]. This initial cyclization reaction typically employs anthranilic acid derivatives and appropriate cyclization catalysts under carefully controlled temperature conditions to prevent unwanted side reactions [9] [14]. The critical parameters at this stage include catalyst selection and temperature control, as these factors significantly influence the yield and purity of the intermediate product [3] [13].

Following the establishment of the quinoline core, the next crucial step involves the formation of the imidazole ring through heterocycle formation reactions [12] [14]. This process utilizes diamines, carbonyl compounds, and oxidizing agents to construct the fused ring system that characterizes the imidazoquinoline scaffold [3] [9]. Reaction time management is essential during this phase to prevent side reactions that could compromise the structural integrity of the developing molecule [13] [14].

The synthetic protocol continues with the addition of the butyl side chain through alkylation reactions [3]. This step employs butyl halides in the presence of a suitable base and organic solvent, with particular attention to regioselectivity to prevent over-alkylation of the molecule [9] [13]. The introduction of the amino group at the C-4 position follows, utilizing oxidizing agents and ammonium acetate under carefully controlled conditions [3] [14]. This amination step is particularly critical as the C-4 amine has been identified as a key structural requirement for the biological activity of imidazoquinoline compounds [21].

| Step | Process | Reaction Type | Key Reagents/Conditions | Critical Parameters |

|---|---|---|---|---|

| 1 | Quinoline Core Formation | Cyclization | Anthranilic acid derivatives, cyclization catalysts | Temperature control, catalyst selection |

| 2 | Imidazole Ring Formation | Heterocycle Formation | Diamines, carbonyl compounds, oxidizing agents | Reaction time, preventing side reactions |

| 3 | Butyl Side Chain Addition | Alkylation | Butyl halides, base, organic solvent | Regioselectivity, preventing over-alkylation |

| 4 | Amino Group Introduction | Amination | Oxidizing agents followed by ammonium acetate | Oxidation conditions, purification |

| 5 | Linker Attachment | Etherification | Dibromobutane, base, dimethylformamide | Reaction stoichiometry, preventing dimerization |

| 6 | Lipid Chain Conjugation | Amide Formation | Stearic acid, coupling reagents, base | Coupling efficiency, purification from excess reagents |

The final stages of telratolimod synthesis involve the attachment of the linker through etherification reactions, typically using dibromobutane in the presence of a base and dimethylformamide [3] [13]. This step requires precise reaction stoichiometry to prevent dimerization of the intermediate products [9] [14]. The synthesis culminates with the conjugation of the lipid chain through amide formation, employing stearic acid and coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate [3] [12]. The efficiency of this coupling reaction and subsequent purification from excess reagents are critical factors that determine the final yield and purity of telratolimod [13] [14].

Purification and Quality Control Standards

The purification of telratolimod presents significant challenges due to its complex structure and the lipophilic nature of the molecule, which affects its solubility profile and complicates separation from structurally similar impurities [9] [10]. A systematic approach to purification is essential to achieve the high purity standards required for pharmaceutical applications [10] [20].

The initial purification stage involves the isolation of the crude product through liquid-liquid extraction followed by precipitation with non-polar solvents [13] [14]. This process helps to remove water-soluble impurities and unreacted starting materials, providing a preliminary level of purification [9] [20]. Intermediate purification typically employs column chromatography using silica gel with optimized solvent gradients to separate the target compound from closely related structural analogs and synthesis byproducts [13] [14].

Final purification of telratolimod is commonly achieved through preparative high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile gradient system [9] [10]. The specific gradient conditions, starting from a 95:5 water/acetonitrile ratio and gradually increasing the acetonitrile proportion, have been optimized to achieve effective separation of telratolimod from remaining impurities [9] [23]. This purification step is critical for attaining the pharmaceutical-grade purity required for further development and application [10] [20].

Quality control standards for telratolimod are rigorous and comprehensive, encompassing various parameters to ensure consistent product quality [10] [15]. The appearance of the compound is specified as a white to light yellow solid powder, which serves as an initial visual indicator of purity [15] [20]. Identity confirmation relies on multiple analytical techniques, including HPLC, nuclear magnetic resonance spectroscopy, and mass spectrometry, with acceptance criteria based on retention time and spectral data matching reference standards [10] [15].

| Parameter | Test Method | Acceptance Criteria |

|---|---|---|

| Appearance | Visual Inspection | White to light yellow solid powder |

| Identity | HPLC, NMR, MS | Retention time and spectral data matching reference standard |

| Purity | HPLC | ≥98.0% by HPLC area normalization |

| Related Substances | HPLC, LC-MS | Any individual impurity: ≤0.5%; Total impurities: ≤2.0% |

| Residual Solvents | Gas Chromatography | Class 2 solvents: ≤ICH limits; Class 3 solvents: ≤0.5% |

| Water Content | Karl Fischer Titration | ≤0.5% |

| Heavy Metals | ICP-MS | ≤10 ppm for each element |

| Bacterial Endotoxins | LAL Test | ≤5 EU/mg |

| Microbial Limits | USP <61>, <62> | Total aerobic count: ≤100 CFU/g; Absence of specified organisms |

Purity assessment for telratolimod stipulates a minimum standard of 98.0% as determined by HPLC area normalization [10] [15]. Related substances are carefully monitored, with limits set at ≤0.5% for any individual impurity and ≤2.0% for total impurities [10] [20]. Additional quality parameters include residual solvent limits in accordance with International Council for Harmonisation guidelines, water content not exceeding 0.5%, and heavy metal concentrations below 10 parts per million for each element [15] [20].

For pharmaceutical applications, telratolimod must also meet microbiological quality standards, including limits on bacterial endotoxins (≤5 endotoxin units per milligram) and microbial contamination (total aerobic count not exceeding 100 colony-forming units per gram, with absence of specified organisms) [15] [20]. These comprehensive quality control standards ensure that telratolimod meets the stringent requirements for pharmaceutical development and potential clinical applications [10] [15].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of telratolimod presents numerous challenges that must be addressed to ensure consistent quality, cost-effectiveness, and regulatory compliance [13] [22]. These challenges span various aspects of the manufacturing process, from reaction scale-up to purification efficiency and process reproducibility [13] [14].

Scale-up synthesis represents a primary challenge in the industrial production of telratolimod, as maintaining reaction efficiency and yield at larger scales requires careful optimization of reaction parameters and equipment design [14] [22]. The complex multi-step synthesis pathway, involving sensitive intermediates and precise reaction conditions, can exhibit different behavior when scaled up, potentially leading to decreased yields or increased impurity profiles [13] [14]. Continuous flow chemistry and optimized reactor designs have been explored as potential solutions to address these scale-up challenges, allowing for better control of reaction parameters and improved heat transfer in larger-scale operations [3] [22].

Solubility issues pose significant challenges in the industrial production of telratolimod due to its lipophilic character, which complicates handling, processing, and purification at scale [9] [13]. The poor solubility in aqueous solvents necessitates the use of organic solvents, which introduces additional considerations regarding solvent selection, recovery, and environmental impact [13] [14]. Specialized solvent systems and the addition of surfactants have been investigated to improve the solubility profile of telratolimod during industrial processing, facilitating more efficient handling and purification [14] [22].

| Challenge | Description | Potential Solutions |

|---|---|---|

| Scale-up Synthesis | Maintaining reaction efficiency and yield at larger scales | Continuous flow chemistry, optimized reactor design |

| Solubility Issues | Poor solubility in aqueous solvents complicating handling and purification | Specialized solvent systems, surfactant addition |

| Purification Efficiency | Achieving high purity with cost-effective methods at industrial scale | Optimized chromatography conditions, crystallization techniques |

| Process Reproducibility | Ensuring consistent quality across multiple batches | Robust process controls, in-process testing |

| Cost Management | Optimizing reagent use and process steps to reduce production costs | Alternative reagents, recycling of solvents, process intensification |

| Regulatory Compliance | Meeting GMP standards and regulatory requirements for pharmaceutical production | Quality by Design approach, comprehensive validation protocols |

Purification efficiency at industrial scale presents another significant challenge, as the chromatographic methods commonly used in laboratory settings may not be economically viable or practically feasible for large-scale production [9] [23]. Achieving the required high purity standards while maintaining cost-effectiveness necessitates the development of alternative purification strategies or the optimization of existing methods [13] [23]. Approaches such as optimized chromatography conditions and crystallization techniques have been explored to enhance purification efficiency at industrial scale, balancing purity requirements with practical and economic considerations [14] [23].

Process reproducibility is essential for industrial production of telratolimod, ensuring consistent quality across multiple batches and meeting regulatory expectations [13] [22]. Variations in raw materials, equipment performance, and environmental conditions can impact process consistency, potentially leading to batch-to-batch variability in yield, purity, or impurity profiles [14] [22]. Implementing robust process controls and comprehensive in-process testing protocols helps to monitor and maintain process consistency, allowing for timely interventions when deviations are detected [13] [22].

Cost management represents a significant consideration in the industrial production of telratolimod, particularly given the complex multi-step synthesis pathway and stringent purification requirements [13] [14]. Optimizing reagent use, minimizing waste generation, and streamlining process steps are essential strategies for reducing production costs while maintaining product quality [14] [22]. Alternative reagents, solvent recycling, and process intensification approaches have been investigated to improve the economic viability of telratolimod production at industrial scale [13] [22].

Regulatory compliance adds another layer of complexity to the industrial production of telratolimod, requiring adherence to Good Manufacturing Practice standards and fulfillment of regulatory requirements for pharmaceutical production [14] [22]. Implementing a Quality by Design approach and developing comprehensive validation protocols are essential strategies for ensuring regulatory compliance, demonstrating process understanding and control to regulatory authorities [13] [22]. These regulatory considerations must be integrated into the development of industrial production processes from the outset, rather than addressed retrospectively [14] [22].

Analytical Characterization Techniques (HPLC, NMR, MS)

Comprehensive analytical characterization of telratolimod is essential for structure confirmation, purity assessment, and quality control throughout the development and production process [9] [10]. Multiple complementary analytical techniques are employed to provide a complete characterization profile, with high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) serving as the primary analytical tools [9] [15].

High-performance liquid chromatography represents a fundamental analytical technique for telratolimod characterization, providing quantitative information on purity and related substances [9] [10]. The established HPLC method for telratolimod typically employs an Agilent C18 column (4.6 × 50 mm) with a water/acetonitrile gradient system, starting from a 95:5 ratio and gradually increasing the acetonitrile proportion over a 6-minute gradient [9] [23]. Ultraviolet detection at 248 nm, corresponding to the absorption maximum of telratolimod, allows for sensitive and specific detection of the compound and related impurities [9] [20]. Quality control parameters for HPLC analysis include retention time reproducibility (within ±0.1 minutes), peak symmetry (between 0.8 and 1.2), and minimum purity determination of greater than 98% [10] [15].

Nuclear magnetic resonance spectroscopy provides essential structural information for telratolimod, confirming the presence and arrangement of specific functional groups and structural elements [4] [10]. Both proton (1H) and carbon-13 (13C) NMR analyses are typically performed in deuterated dimethyl sulfoxide or deuterated chloroform, depending on solubility considerations [4] [15]. The NMR spectrum of telratolimod exhibits characteristic chemical shifts corresponding to the imidazoquinoline core structure and the attached lipid chain, allowing for comprehensive structural verification [4] [10]. Quality control for NMR analysis focuses on the matching of characteristic chemical shifts with reference standards, ensuring structural consistency across different batches [10] [15].

| Technique | Application | Method Details | Quality Control Parameters |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification, and separation | Agilent C18 column (4.6 × 50 mm), water/acetonitrile gradient (95:5 to gradient), UV detection at 248 nm | Retention time reproducibility (±0.1 min), peak symmetry (0.8-1.2), minimum purity >98% |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | 1H and 13C NMR in DMSO-d6 or CDCl3, chemical shift analysis of imidazoquinoline core and lipid chain | Characteristic chemical shifts matching reference standards |

| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification | ESI-MS for molecular ion detection at m/z 594.47 [M+H]+ | Mass accuracy (<5 ppm), isotope pattern matching theoretical distribution |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combined separation and identification of impurities | Combined HPLC separation with MS detection for impurity profiling | Impurity identification threshold of 0.1%, related substance limits |

| Infrared (IR) Spectroscopy | Functional group identification | ATR-FTIR for identification of key functional groups (amide, amine, imidazole) | Characteristic absorption bands matching reference spectrum |

| Elemental Analysis | Composition verification | CHN analysis for elemental composition verification | Elemental composition within ±0.4% of theoretical values |

| X-ray Crystallography | Three-dimensional structure determination | Single crystal analysis (if crystalline form is available) | Crystal structure parameters matching predicted molecular structure |

Mass spectrometry provides crucial information on the molecular weight of telratolimod and enables the identification of impurities and degradation products [4] [10]. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed, detecting the molecular ion of telratolimod at m/z 594.47 [M+H]+, corresponding to the protonated form of the molecule with a molecular weight of 593.89 g/mol [4] [15]. Quality control parameters for mass spectrometry analysis include mass accuracy (typically less than 5 parts per million) and isotope pattern matching the theoretical distribution for the molecular formula C36H59N5O2 [10] [15].

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the identification power of mass spectrometry, providing a powerful tool for impurity profiling of telratolimod [9] [10]. This technique allows for the detection and identification of impurities at levels as low as 0.1%, enabling comprehensive characterization of related substances and potential degradation products [10] [15]. The combined approach facilitates the establishment and monitoring of related substance limits, ensuring consistent product quality across different batches [9] [15].

Additional analytical techniques employed for telratolimod characterization include infrared spectroscopy for functional group identification, elemental analysis for composition verification, and potentially X-ray crystallography for three-dimensional structure determination if suitable crystals can be obtained [4] [15]. Infrared spectroscopy, typically using attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), identifies characteristic absorption bands corresponding to key functional groups such as amide, amine, and imidazole moieties [4] [10]. Elemental analysis, focusing on carbon, hydrogen, and nitrogen content, verifies the elemental composition of telratolimod, with acceptance criteria typically allowing for variations within ±0.4% of theoretical values [10] [15].

Telratolimod exhibits dual agonist activity through its specific binding to both Toll-like receptor 7 and Toll-like receptor 8, mediated by distinct structural features that facilitate receptor recognition and activation [1] [2] [3]. The compound's molecular structure consists of an imidazoquinoline core conjugated to an 18-carbon stearamide lipid chain, yielding a molecular formula of C₃₆H₅₉N₅O₂ with a molecular weight of 593.89 daltons [1] [2] [4].

The leucine-rich repeat ectodomains of both Toll-like receptor 7 and Toll-like receptor 8 adopt characteristic horseshoe-shaped conformations comprising 27 leucine-rich repeats arranged in a solenoid structure [5] [6] [7]. These receptors contain two distinct ligand-binding sites that enable recognition of different molecular patterns [8] [9] [10]. In Toll-like receptor 7, site 1 preferentially binds guanosine and related purine nucleosides, while site 2 recognizes uridine-containing single-stranded ribonucleic acid sequences with specific nucleotide motifs [8] [10]. Conversely, Toll-like receptor 8 utilizes site 1 for uridine binding and site 2 for dinucleotide recognition, particularly favoring uridine-guanosine, uridine-adenosine, and uridine-uridine combinations [11] [9] [7].

Both receptors possess a critical structural element known as the Z-loop, an extended insertion located between leucine-rich repeat 14 and leucine-rich repeat 15 [7] [12]. This region undergoes proteolytic cleavage to generate functional receptor forms capable of ligand recognition and downstream signaling activation [13] [7]. The cleaved amino-terminal and carboxyl-terminal fragments remain associated through non-covalent interactions, maintaining the structural integrity necessary for dimerization and signal transduction [14] [7].

Telratolimod binding induces conformational changes that stabilize the activated dimer state of both receptors [15] [14]. The compound occupies binding pockets formed at the dimerization interface between two receptor protomers, serving as a molecular bridge that brings the carboxyl-termini into close proximity [15] [7]. This proximity change, from approximately 53 angstroms in the resting state to 30 angstroms in the activated state, facilitates recruitment of downstream signaling components [14] [7].

The 18-carbon lipid chain modification distinguishes telratolimod from other imidazoquinoline derivatives and contributes to its unique pharmacological properties [1] [16] [17]. This lipophilic extension is designed to promote slow dissemination from injection sites and facilitate depot formation, thereby extending local bioavailability while minimizing systemic exposure [1] [17] [18]. The lipid moiety also enables incorporation into lipid bilayers and cellular membranes, potentially affecting drug distribution and cellular uptake patterns [19] [16].

Intracellular Signaling Cascade Activation via Myeloid Differentiation Primary Response 88 and Nuclear Factor Kappa B

Telratolimod-induced activation of Toll-like receptor 7 and Toll-like receptor 8 initiates a complex intracellular signaling cascade mediated by the adaptor protein myeloid differentiation primary response 88 [20] [21] [22]. This signaling pathway represents a critical component of innate immune recognition and leads to robust inflammatory and antiviral responses [22] [23] [24].

Upon receptor dimerization and conformational activation, the cytoplasmic Toll-interleukin-1 receptor domains of both Toll-like receptor 7 and Toll-like receptor 8 recruit myeloid differentiation primary response 88 through homotypic interactions [20] [21] [22]. Myeloid differentiation primary response 88 contains both amino-terminal death domain and carboxyl-terminal Toll-interleukin-1 receptor domain, enabling it to bridge receptor activation with downstream kinase recruitment [22] [23].

The myeloid differentiation primary response 88 death domain subsequently associates with interleukin-1 receptor-associated kinase 4 and interleukin-1 receptor-associated kinase 1, forming a supramolecular signaling complex [22] [23]. These serine-threonine protein kinases undergo autophosphorylation and trans-phosphorylation events that propagate the activation signal [25] [22]. Interleukin-1 receptor-associated kinase 1 then recruits tumor necrosis factor receptor-associated factor 6, an E3 ubiquitin ligase that catalyzes lysine 63-linked polyubiquitin chain formation [22] [23].

Tumor necrosis factor receptor-associated factor 6-mediated ubiquitination creates a molecular scaffold that recruits the transforming growth factor beta-activated kinase 1-binding protein 2 and transforming growth factor beta-activated kinase 1 complex [22] [23]. This kinase complex phosphorylates and activates inhibitor of nuclear factor kappa B kinase subunit beta, which subsequently phosphorylates inhibitor of nuclear factor kappa B proteins [25] [22]. Phosphorylated inhibitor of nuclear factor kappa B undergoes proteasomal degradation, releasing nuclear factor kappa B dimers for nuclear translocation [22] [23].

Nuclear factor kappa B activation leads to transcriptional upregulation of numerous inflammatory genes, including those encoding tumor necrosis factor alpha, interleukin-6, interleukin-1 beta, and cyclooxygenase-2 [26] [25] [22]. The same signaling cascade activates activator protein-1 transcription factors through mitogen-activated protein kinase pathways, including extracellular signal-regulated kinase, c-Jun amino-terminal kinase, and p38 mitogen-activated protein kinase [25] [22] [23].

Additionally, interleukin-1 receptor-associated kinase 1 can directly interact with interferon regulatory factor 7, particularly in plasmacytoid dendritic cells that express high levels of this transcription factor [27] [22] [23]. Phosphorylated interferon regulatory factor 7 translocates to the nucleus and drives expression of type I interferon genes, establishing an antiviral state [22] [23] [28]. This pathway is particularly prominent following Toll-like receptor 7 activation and contributes to the characteristic interferon alpha response observed with telratolimod treatment [29] [2].

The temporal dynamics of these signaling events are crucial for immune response coordination [22] [23]. Early nuclear factor kappa B activation occurs within minutes of receptor stimulation, while interferon regulatory factor 7-mediated type I interferon production requires hours for maximal effect [22] [23]. This kinetic separation allows for coordinated inflammatory and antiviral responses that are characteristic of effective innate immune activation [29] [22].

Cytokine Secretion Profiles Including Type I Interferon, Interleukin-6, and Tumor Necrosis Factor Alpha

Telratolimod demonstrates potent cytokine-inducing activity across multiple cell types, generating a characteristic pattern of inflammatory and antiviral mediators [1] [2] [30]. The cytokine secretion profile reflects the dual Toll-like receptor 7 and Toll-like receptor 8 agonist activity and varies depending on cell type, receptor expression patterns, and local microenvironmental factors [29] [30] [24].

Type I interferons, particularly interferon alpha and interferon beta, represent a hallmark response to telratolimod stimulation [1] [2] [31]. These cytokines are primarily produced by plasmacytoid dendritic cells following Toll-like receptor 7 activation and interferon regulatory factor 7-mediated gene transcription [29] [22] [28]. Telratolimod induces robust interferon alpha secretion from human peripheral blood mononuclear cells, with levels comparable to or exceeding those achieved with resiquimod [1] [2] [30]. The interferon response establishes an antiviral state through upregulation of interferon-stimulated genes and activation of natural killer cells and cytotoxic T lymphocytes [29] [28].

Tumor necrosis factor alpha production represents another prominent feature of telratolimod activity, primarily mediated through Toll-like receptor 8 activation in myeloid cells [1] [2] [32]. Macrophages, monocytes, and myeloid dendritic cells respond to telratolimod with rapid tumor necrosis factor alpha secretion that peaks within hours of exposure [30] [33]. This cytokine exhibits pleiotropic effects including endothelial activation, neutrophil recruitment, and direct cytotoxic effects on tumor cells [26] [33]. The tumor necrosis factor alpha response can be synergistically enhanced by co-stimulation with other inflammatory mediators [32] [31].

Interleukin-6 secretion occurs across multiple cell types following telratolimod stimulation, including monocytes, macrophages, dendritic cells, and keratinocytes [26] [30] [31]. This cytokine exhibits both pro-inflammatory and anti-inflammatory properties depending on the signaling context [26] [33]. Classical interleukin-6 signaling through membrane-bound receptors promotes acute-phase protein synthesis and B cell activation, while trans-signaling through soluble receptors drives inflammatory responses [26]. Telratolimod-induced interleukin-6 levels demonstrate dose-dependent kinetics and can persist for extended periods following initial stimulation [30] [31].

The cytokine response to telratolimod also includes significant production of interleukin-12p40 and interleukin-12p70, particularly from myeloid dendritic cells and macrophages [29] [2] [34]. These cytokines promote T helper 1 cell differentiation and enhance natural killer cell and cytotoxic T lymphocyte activities [29] [34]. Interleukin-8 production contributes to neutrophil recruitment and activation, while interleukin-1 beta enhances local inflammatory responses [32] [35].

Notably, telratolimod demonstrates a favorable cytokine profile compared to some other Toll-like receptor agonists, with reduced tumor necrosis factor alpha induction relative to interferon alpha when compared molar equivalents with compounds like 3M-052 [36] [19]. This profile suggests potential for reduced systemic inflammatory toxicity while maintaining immunostimulatory efficacy [36] [19].

The kinetics of cytokine secretion following telratolimod exposure follow distinct temporal patterns [30] [31]. Tumor necrosis factor alpha and interleukin-1 beta exhibit rapid kinetics with peak levels within 4-8 hours, while type I interferons and interleukin-6 demonstrate more sustained production over 24-48 hours [30] [31]. These temporal differences reflect the underlying transcriptional programs activated by nuclear factor kappa B and interferon regulatory factor pathways [22] [31].

Comparative Potency Analysis with Resiquimod and Imiquimod

Telratolimod exhibits distinct potency characteristics when compared to established imidazoquinoline compounds resiquimod and imiquimod, reflecting both shared mechanisms and unique structural features [1] [37] [34]. These comparisons provide crucial insights into structure-activity relationships and therapeutic potential across different clinical applications [37] [30] [28].

Resiquimod, also known as R848, serves as a prominent comparator due to its dual Toll-like receptor 7 and Toll-like receptor 8 agonist activity [37] [38] [24]. In human peripheral blood mononuclear cell assays, resiquimod demonstrates potent cytokine induction with effective concentrations in the nanomolar to low micromolar range [37] [34] [28]. Telratolimod exhibits comparable or slightly reduced potency for immediate cytokine responses, with effective concentrations typically ranging from 75-120 nanomolar for Toll-like receptor 7 activation and 2.8-3.1 micromolar for Toll-like receptor 8 activation [39] [40]. However, telratolimod's 18-carbon lipid modification provides sustained activity through depot formation and controlled release mechanisms [1] [17] [18].

The potency differential becomes more pronounced when examining specific cytokine profiles [37] [34] [39]. Resiquimod typically induces higher peak tumor necrosis factor alpha levels compared to telratolimod on a molar basis, while interferon alpha responses remain comparable [37] [39] [40]. This difference suggests that telratolimod may offer improved tolerability profiles by reducing pro-inflammatory cytokine storms while maintaining antiviral and immunomodulatory efficacy [36] [39].

Imiquimod represents a Toll-like receptor 7-selective agonist with minimal Toll-like receptor 8 activity in humans [37] [38] [41]. Direct potency comparisons reveal that telratolimod demonstrates 10-100 fold greater Toll-like receptor 7 activity than imiquimod in cellular assays [34] [30]. This enhanced potency extends to interferon alpha induction, where telratolimod achieves comparable responses at significantly lower concentrations [34] [30]. The dual receptor activity of telratolimod also provides broader immune cell activation compared to imiquimod's more restricted activity profile [37] [42].

Structural features contribute significantly to these potency differences [37] [22] [18]. Imiquimod's molecular weight of 240.3 daltons and basic imidazoquinoline structure limit its pharmacokinetic properties and cellular penetration [37] [41]. Resiquimod's ethoxymethyl modifications increase potency and molecular weight to 314.4 daltons but maintain rapid clearance characteristics [37] [43]. Telratolimod's 18-carbon lipid chain increases molecular weight to 593.89 daltons and fundamentally alters pharmacokinetic behavior through depot formation and sustained release [1] [18].

Clinical translation considerations further differentiate these compounds [37] [17] [39]. Imiquimod's established safety profile for topical applications contrasts with its limited systemic utility [37] [41]. Resiquimod's higher potency has led to dose-limiting toxicities in systemic applications, primarily due to cytokine storm effects [39] [40]. Telratolimod's design specifically addresses these limitations through controlled release and reduced systemic exposure while maintaining local efficacy [1] [36] [17].

In murine models, species-specific differences in Toll-like receptor 8 expression and function complicate direct comparisons [42] [44]. Mouse Toll-like receptor 8 does not respond to human Toll-like receptor 8 agonists, making murine studies primarily reflective of Toll-like receptor 7 activity [42] [44]. Despite this limitation, telratolimod demonstrates superior anti-tumor efficacy and reduced toxicity compared to resiquimod in several murine cancer models [45] [44].

The comparative analysis extends to combination therapeutic approaches, where telratolimod's depot-forming properties enable sustained co-delivery with other immunomodulatory agents [46] [16]. This capability represents a significant advantage over resiquimod and imiquimod, which require frequent dosing or specialized formulations to achieve sustained activity [17] [39]. The lipid modification also facilitates incorporation into nanoparticle delivery systems and enhances targeting to specific tissue compartments [19] [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Singh M, Khong H, Dai Z, Huang XF, Wargo JA, Cooper ZA, Vasilakos JP, Hwu P, Overwijk WW. Effective innate and adaptive antimelanoma immunity through localized TLR7/8 activation. J Immunol. 2014 Nov 1;193(9):4722-31. doi: 10.4049/jimmunol.1401160. PubMed PMID: 25252955; PubMed Central PMCID: PMC4201984.

3: Zhao BG, Vasilakos JP, Tross D, Smirnov D, Klinman DM. Combination therapy targeting toll like receptors 7, 8 and 9 eliminates large established tumors. J Immunother Cancer. 2014 May 13;2:12. doi: 10.1186/2051-1426-2-12. PubMed PMID: 24982761; PubMed Central PMCID: PMC4075973.

4: Fox CB, Orr MT, Van Hoeven N, Parker SC, Mikasa TJ, Phan T, Beebe EA, Nana GI, Joshi SW, Tomai MA, Elvecrog J, Fouts TR, Reed SG. Adsorption of a synthetic TLR7/8 ligand to aluminum oxyhydroxide for enhanced vaccine adjuvant activity: A formulation approach. J Control Release. 2016 Dec 28;244(Pt A):98-107. doi: 10.1016/j.jconrel.2016.11.011. PubMed PMID: 27847326; PubMed Central PMCID: PMC5176129.